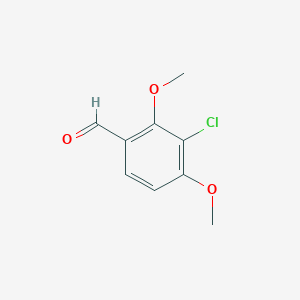

3-Chloro-2,4-dimethoxybenzaldehyde

描述

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is unavailable, comparable benzaldehyde derivatives provide predictive insights:

- Aldehyde proton : Expected δ ~9.8–10.1 ppm (singlet, deshielded by electron-withdrawing effects).

- Aromatic protons :

- Position 5 (ortho to Cl) : δ ~7.4–7.6 ppm (doublet, J = 8–10 Hz).

- Position 6 (meta to Cl) : δ ~6.8–7.0 ppm (doublet, J = 2–3 Hz).

- Methoxy groups : δ ~3.8–3.9 ppm (singlet, six protons total).

Infrared Spectroscopy (IR)

Key absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical studies on analogous compounds predict absorption maxima in the 250–300 nm range, attributed to π→π* transitions in the aromatic system. Solvent polarity may induce minor bathochromic shifts, as observed in related dimethoxybenzaldehydes.

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-31+G(d,p)) for structurally similar systems reveal:

Molecular Modeling

Molecular dynamics simulations suggest:

- Conformational flexibility : Restricted rotation around the aldehyde group due to steric hindrance from adjacent methoxy substituents.

- Electron density : Highest density at the aldehyde oxygen and aromatic ring, favoring electrophilic substitution at positions 5 and 6.

Data Tables

Table 1: Predicted Spectroscopic Features of this compound

| Technique | Signal Region | Functional Group | Expected Shift (cm⁻¹/Δ or ppm) |

|---|---|---|---|

| ¹H NMR | δ 9.8–10.1 (s) | Aldehyde | 1H |

| ¹³C NMR | δ 190–200 | Aldehyde carbonyl | 1C |

| IR | ~1700–1720 | C=O (aldehyde) | 1700–1720 |

| UV-Vis | λ_max ~260–290 nm | π→π* (aromatic) | 260–290 |

属性

IUPAC Name |

3-chloro-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWCSKPPTSIOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537573 | |

| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72482-14-5 | |

| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 3-Chloro-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 3-Chloro-2,4-dimethoxybenzoic acid.

Reduction: 3-Chloro-2,4-dimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

3-Chloro-2,4-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of bioactive compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-chloro-2,4-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro and methoxy substituents can also influence the compound’s reactivity and binding affinity .

相似化合物的比较

Structural and Functional Group Variations

The following compounds are structurally related to 3-Chloro-2,4-dimethoxybenzaldehyde, differing in substituent positions or functional groups:

Physical Properties and Handling

Solubility :

Stability and Storage :

- Methoxy-substituted derivatives (e.g., this compound) exhibit better thermal stability than hydroxylated analogs, which may degrade under oxidative conditions .

生物活性

3-Chloro-2,4-dimethoxybenzaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound displayed inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer). The IC50 values ranged from 14 nM to 20 nM, indicating potent antiproliferative activity .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 14 |

| KB-V1 | 20 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This suggests that the compound may interfere with cellular processes critical for tumor growth and survival .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for mitosis in cancer cells .

- ROS Generation : The compound induces oxidative stress within cells, leading to apoptosis through mitochondrial pathways .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity by inhibiting viral replication at early stages .

Case Studies

- Anticancer Efficacy : A study conducted on a series of benzaldehyde derivatives, including this compound, revealed significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substitution patterns on the benzene ring in enhancing biological activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial potential of this compound against clinical isolates. Results indicated that it could serve as a lead compound for developing new antibiotics, especially against resistant strains .

常见问题

Q. What are the common synthetic routes for 3-Chloro-2,4-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step pathways, often involving halogenation and methoxylation. A key route starts with Knoevenagel condensation of this compound to form substituted cinnamic acid, followed by hydrogenation (Pd/C) to yield phenyl propionic acid intermediates . Variations in catalysts (e.g., FeCl₃ for chlorination) and solvent systems (e.g., absolute ethanol with glacial acetic acid) significantly affect yield. For example, refluxing with acetic acid increases reaction efficiency by stabilizing intermediates .

Q. Table 1: Comparison of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Ethanol, glacial acetic acid | 75–85 | |

| Chlorination | Cl₂ gas, FeCl₃ catalyst | 60–70 | |

| Hydrogenation | Pd/C, H₂ atmosphere | 80–90 |

Q. What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, methoxy (-OCH₃) groups show distinct singlet peaks at δ 3.8–4.0 ppm in ¹H NMR .

- FT-IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 214.03 for C₉H₉ClO₃) and isotopic patterns due to chlorine .

Q. How can researchers purify this compound effectively?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities; optimal at 4:1 ethanol/water ratio .

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent separates non-polar byproducts .

- Vacuum Distillation : Effective for high-purity batches (≥98%), with boiling points adjusted based on substituent effects .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) simulations model electron density distribution to predict reactive sites. For example:

- Electrophilicity Index : The aldehyde group shows high electrophilicity (ω = 4.2 eV), making it susceptible to nucleophilic attack .

- Hammett Constants : Methoxy groups (-OCH₃) act as electron donors (σₚ = -0.27), directing substituents to the ortho/para positions .

Q. Table 2: Reactivity Parameters from DFT

| Parameter | Value (eV or a.u.) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 5.8 eV | Indicates kinetic stability |

| Mulliken Charges (Cl) | -0.45 | Highlights chlorine’s electron-withdrawing effect |

Q. What strategies resolve contradictory data in optimizing reaction conditions for derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For instance, a 2³ factorial design identified Pd/C concentration as the critical factor in hydrogenation yield (p < 0.05) .

- Asymmetry Parameter Analysis : When fitting toxicity data (e.g., EC₅₀), asymmetric models (5PL-1P) improve accuracy (r² = 0.9993 vs. 0.9899 for symmetric 4PL) .

Q. What role does this compound play in synthesizing complex organic intermediates?

Methodological Answer: The compound serves as a precursor for:

- Pharmaceutical Intermediates : Used in synthesizing anticoagulants via reductive amination .

- Polymer Chemistry : Copolymerization with styrene (ABCN initiator) produces thermally stable polymers (Tg = 145°C) .

- Fluorescent Probes : Demethylation of methoxy groups generates hydroxy derivatives for bioimaging applications .

Q. Table 3: Applications in Organic Synthesis

| Application | Derivative Formed | Key Reaction |

|---|---|---|

| Drug Development | 3-Chloro-2,4-dihydroxybenzaldehyde | HBr/HOAc demethylation |

| Polymer Synthesis | Styrene copolymers | Radical polymerization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。